13,14-Dihydroabietic acid
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Overview
Description
13,14-Dihydroabietic acid is a tricyclic diterpenoid resin acid derived from abietic acid. It is commonly found in the resin of coniferous trees and is known for its various biological activities. The compound has the molecular formula C20H32O2 and a molecular weight of 304.4669 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 13,14-Dihydroabietic acid can be synthesized through the hydrogenation of abietic acid. The process involves the use of hydrogen gas in the presence of a palladium catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, this compound is often obtained through the disproportionation of rosin. This process involves heating rosin in the presence of a catalyst, such as palladium on carbon (Pd/C), to produce a mixture of resin acids, including this compound .
Chemical Reactions Analysis
Types of Reactions: 13,14-Dihydroabietic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroabietic acid and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to tetrahydroabietic acid.
Substitution: The carboxylic acid group in this compound can undergo esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alcohols and amines are used for esterification and amidation reactions.
Major Products:
Oxidation: Dehydroabietic acid and other oxidized derivatives.
Reduction: Tetrahydroabietic acid.
Substitution: Esters and amides of this compound.
Scientific Research Applications
13,14-Dihydroabietic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.
Biology: The compound has been studied for its anti-inflammatory and immunomodulatory properties.
Medicine: Research has shown that this compound and its derivatives exhibit anticancer, antibacterial, and antiviral activities
Industry: The compound is used in the production of adhesives, varnishes, and other industrial products.
Mechanism of Action
The mechanism of action of 13,14-Dihydroabietic acid involves its interaction with various molecular targets and pathways. The compound has been shown to modulate the activity of dendritic cells, which play a key role in the immune response. It inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-12, and TNFα, thereby exerting its anti-inflammatory effects . Additionally, this compound induces apoptosis in cancer cells by activating caspase-3 and interfering with mitochondrial function .
Comparison with Similar Compounds
Abietic acid: A precursor to 13,14-Dihydroabietic acid, known for its use in the production of varnishes and adhesives.
Dehydroabietic acid: An oxidized derivative of this compound with similar biological activities.
Tetrahydroabietic acid: A reduced form of this compound with applications in the synthesis of bioactive compounds
Uniqueness: this compound is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to modulate immune responses and induce apoptosis in cancer cells makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C20H32O2 |
---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,10,10a-decahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,13-14,16-17H,5-6,8-12H2,1-4H3,(H,21,22) |
InChI Key |
ZJHGZCRUIYHIHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1 |
Origin of Product |
United States |
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